molecular formula C22H25N3O5S B11209498 Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B11209498
M. Wt: 443.5 g/mol
InChI Key: HQNKIRAWOBNMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thiazole ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The quinoline and thiazole intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 2-[2-[[4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H25N3O5S/c1-4-30-17(26)11-14-12-31-22(23-14)24-20(28)18-19(27)15-7-5-6-8-16(15)25(21(18)29)10-9-13(2)3/h5-8,12-13,27H,4,9-11H2,1-3H3,(H,23,24,28)

InChI Key

HQNKIRAWOBNMQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.